molecular formula C26H24N4O4S B2681912 N-(2-(1H-indol-3-yl)ethyl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955738-56-4

N-(2-(1H-indol-3-yl)ethyl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No.: B2681912
CAS No.: 955738-56-4
M. Wt: 488.56
InChI Key: VIFNQQVPPNXBLO-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C26H24N4O4S and its molecular weight is 488.56. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Antibacterial Activity

Research into compounds with structural features similar to the specified chemical has focused on their synthesis and potential antibacterial activities. For example, Palkar et al. (2017) designed and synthesized novel analogs with promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without exhibiting cytotoxicity at effective concentrations. This study underscores the potential of such compounds in developing new antibacterial agents (Palkar et al., 2017).

Heterocyclic Chemistry and Drug Design

The exploration of heterocyclic compounds, which share core structural motifs with the compound , has been a significant area of research. Mohareb et al. (2004) investigated the synthesis of various heterocyclic derivatives, demonstrating the versatility of these frameworks in generating pharmacologically relevant molecules (Mohareb et al., 2004). These studies highlight the potential of such compounds in medicinal chemistry, particularly in the design of molecules with specific biological activities.

Anticancer Activity and Chemical Modification

Research has also extended into the synthesis and evaluation of compounds for anticancer activity. Abu‐Hashem et al. (2020) synthesized novel derivatives and evaluated their analgesic, anti-inflammatory, and COX-2 inhibitory activities, demonstrating significant potential in cancer therapy and inflammation management (Abu‐Hashem et al., 2020). Such research underscores the importance of chemical modification and synthesis in discovering new therapeutic agents.

Diuretic Activity

Compounds within this structural family have also been screened for diuretic activity. Yar and Ansari (2009) found specific derivatives to exhibit promising diuretic effects, suggesting potential applications in treating conditions requiring the modulation of fluid balance (Yar & Ansari, 2009).

Future Directions

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that it may have potential for future research, although specific directions are not provided.

Properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-N-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4S/c31-24(15-8-9-20-21(12-15)34-14-33-20)30-26-29-23-18(5-3-7-22(23)35-26)25(32)27-11-10-16-13-28-19-6-2-1-4-17(16)19/h1-2,4,6,8-9,12-13,18,28H,3,5,7,10-11,14H2,(H,27,32)(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFNQQVPPNXBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NCCC5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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